molecular formula C32H48O5 B13331539 KadcoccinoneF

KadcoccinoneF

Cat. No.: B13331539
M. Wt: 512.7 g/mol
InChI Key: CXCLSVWIIVYSPZ-YQNCHYHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KadcoccinoneF involves several steps, including the extraction of the plant material, followed by purification and isolation of the compound general methods for isolating triterpenoids and lignans from Kadsura species involve solvent extraction, chromatography, and crystallization techniques .

Industrial Production Methods

Industrial production of this compound would likely follow similar extraction and purification processes as those used in laboratory settings but on a larger scale. This would involve the use of industrial-grade solvents and large-scale chromatography systems to isolate and purify the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

KadcoccinoneF, like other triterpenoids, can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound and the conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

KadcoccinoneF has shown potential in various scientific research applications, including:

Mechanism of Action

The mechanism of action of KadcoccinoneF involves its interaction with various molecular targets and pathways. It has been shown to inhibit nitric oxide production, which is involved in inflammatory responses. Additionally, this compound may exert its effects by modulating signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for anti-cancer therapies .

Comparison with Similar Compounds

KadcoccinoneF can be compared with other triterpenoids and lignans isolated from Kadsura species, such as:

  • Kadsurin
  • Schisantherin
  • Kadsuric acid

These compounds share similar structural features and biological activities but may differ in their specific pharmacological effects and potency. This compound is unique due to its specific molecular structure and the particular pathways it targets .

Properties

Molecular Formula

C32H48O5

Molecular Weight

512.7 g/mol

IUPAC Name

(E,6R)-6-[(3R,9R,10R,13R,14S,17R)-3-acetyloxy-4,4,10,13,14-pentamethyl-12-oxo-1,2,3,5,6,9,11,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid

InChI

InChI=1S/C32H48O5/c1-19(10-9-11-20(2)28(35)36)22-14-17-31(7)23-12-13-25-29(4,5)27(37-21(3)33)15-16-30(25,6)24(23)18-26(34)32(22,31)8/h11-12,19,22,24-25,27H,9-10,13-18H2,1-8H3,(H,35,36)/b20-11+/t19-,22-,24+,25?,27-,30-,31+,32+/m1/s1

InChI Key

CXCLSVWIIVYSPZ-YQNCHYHFSA-N

Isomeric SMILES

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(C(=O)C[C@H]3C2=CCC4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)C)C

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C1(C(=O)CC3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C

Origin of Product

United States

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